Product packaging for avermectin B1a(Cat. No.:CAS No. 65195-55-3)

avermectin B1a

Cat. No.: B195269
CAS No.: 65195-55-3
M. Wt: 873.1 g/mol
InChI Key: RRZXIRBKKLTSOM-XPNPUAGNSA-N
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Description

Contextualization within Macrocyclic Lactone Research

Macrocyclic lactones constitute a diverse group of natural products characterized by a large lactone ring containing at least twelve members. These compounds are synthesized by various microorganisms, including bacteria and fungi, and often exhibit significant biological activities, such as antibiotic, antifungal, and antiparasitic properties. The avermectins, including Avermectin (B7782182) B1a, are a subclass of these macrocyclic lactones. They are produced by the actinomycete Streptomyces avermitilis and are distinguished by their complex structure featuring a disaccharide moiety attached to a macrolide ring. Avermectin B1, the active component in the commercial pesticide abamectin (B1664291), is a mixture primarily composed of Avermectin B1a (typically ≥80%) and Avermectin B1b (typically ≤20%) fao.orgwikipedia.orgscbt.comnih.govnih.govresearchgate.net. This classification places this compound at the forefront of research into naturally occurring compounds with potent biological effects.

Historical Trajectories of this compound Scholarly Inquiry

The scientific journey of avermectins began in the mid-1970s with the isolation of Streptomyces avermitilis from a soil sample in Japan by researchers at the Kitasato Institute. Subsequent testing at Merck Sharp and Dohme Research Laboratories revealed that fermentation broths from this microorganism possessed potent anthelmintic activity against nematodes in mice wikipedia.orgresearchgate.netacs.orgnobelprize.org. This led to the isolation and characterization of eight closely related macrocyclic lactones, collectively named avermectins. Early research identified Avermectin B1 (a mixture of B1a and B1b) as having significant activity against a broad spectrum of animal parasites and insects fao.orgacs.orgnobelprize.org. The discovery of avermectins and their derivatives, particularly ivermectin (a 22,23-dihydro derivative of Avermectin B1), was recognized with the 2015 Nobel Prize in Physiology or Medicine, awarded to William C. Campbell and Satoshi Ōmura for their contributions to developing therapies against parasitic diseases wikipedia.orgresearchgate.netnobelprize.org. Scholarly inquiry initially focused on understanding their mechanism of action, which involves targeting glutamate-gated chloride channels in invertebrates, leading to paralysis wikipedia.orgresearchgate.netresearchgate.net.

Contemporary Research Landscape for this compound

Current research into this compound extends beyond its established pesticidal and anthelmintic applications. Contemporary studies are exploring novel biological activities and optimizing its production. For instance, this compound has demonstrated potential anti-proliferative and anticancer effects in vitro, particularly in colon cancer cell lines, by interacting with tubulin and potentially stabilizing microtubules longdom.orgmdpi.com. Research also focuses on enhancing its production through genetic engineering and mutagenesis of Streptomyces avermitilis, with studies reporting significant increases in this compound yields through various techniques nih.govnih.govgoogle.com. Furthermore, scientists are investigating structure-activity relationships by synthesizing and evaluating new avermectin derivatives to improve efficacy, selectivity, and overcome resistance in target pests researchgate.netresearchgate.net.

Significance of this compound in Biological and Environmental Sciences

The significance of this compound spans multiple scientific domains. Biologically, it serves as a potent agent against a wide range of nematodes and arthropod parasites, acting through a specific mechanism that targets invertebrate ion channels, thus offering selectivity over mammals wikipedia.orgresearchgate.net. Its interaction with tubulin has also opened avenues for research into potential anticancer therapies longdom.orgmdpi.com. In environmental science, this compound and its related compounds are extensively studied for their environmental fate and impact. Research has characterized its low water solubility, immobility in soil, rapid photodegradation in aquatic environments, and slower aerobic degradation in soil, while also noting its persistence in anaerobic sediments nih.govepa.govnih.gov. Studies also investigate its effects on non-target organisms, such as aquatic invertebrates and soil fauna, contributing to a comprehensive understanding of its ecological footprint nih.govnih.govresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H72O14 B195269 avermectin B1a CAS No. 65195-55-3

Properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZXIRBKKLTSOM-XPNPUAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058238
Record name Avermectin B1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

873.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65195-55-3
Record name Avermectin B1a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65195-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abamectin Component B1a
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avermectin B1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Abamectin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABAMECTIN B1A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K54ZMM929K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Production of Avermectin B1a

Microbial Origin and Fermentation Processes

Streptomyces avermitilis as a Primary Producer Organism

Avermectins, including Avermectin (B7782182) B1A, are naturally synthesized as secondary metabolites by the actinomycete bacterium Streptomyces avermitilis wikipedia.orgmdpi.comwikipedia.orggairdner.org. This microorganism was first isolated from soil samples collected in Japan by Satoshi Ōmura at the Kitasato Institute wikipedia.orgwikipedia.orggairdner.org. Subsequent research led to its identification as a new species, Streptomyces avermitilis, named for its ability to produce avermectins wikipedia.orggairdner.orgacs.org. S. avermitilis is known to produce a family of eight related avermectin congeners, which include A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b jmb.or.krasm.org. Among these, Avermectin B1A is a principal component and is recognized for its potent insecticidal activity jmb.or.krnih.govnih.govscispace.com. The discovery of S. avermitilis and its avermectin production marked a significant advancement in the development of antiparasitic agents wikipedia.orggairdner.org.

Bioreactor Culture Parameters Influencing this compound Production

Optimizing fermentation conditions is critical for maximizing the yield of this compound. Various parameters, including temperature, pH, incubation time, inoculum size, and dissolved oxygen (DO) levels, significantly impact the production process.

Temperature: Optimal fermentation temperatures reported in various studies range from 28°C to 32.5°C scispace.combrieflands.cominnovareacademics.inamazon.com. For instance, temperatures around 28°C to 31°C have been identified as conducive to higher yields brieflands.cominnovareacademics.in.

pH: The ideal pH for avermectin production typically falls within a neutral range, with optimal values reported between 7.0 and 7.5 scispace.combrieflands.comamazon.comnih.gov. Specific optimal pH values cited include 7.0 ± 0.2, 7.3 ± 0.2, and 7.5 ± 0.1 scispace.combrieflands.comnih.gov.

Incubation Time: The duration of fermentation plays a vital role, with maximum production often observed between 9 and 15 days scispace.combrieflands.cominnovareacademics.inresearchgate.net. Some studies indicate peak production around day 10, after which yields may decline brieflands.com.

Inoculum Size: The quantity of initial culture used, known as the inoculum size, is also crucial. An inoculum size of 10% (v/v) is frequently cited as optimal for maximizing avermectin production scispace.combrieflands.comnih.gov. Other studies have reported optimal levels at 2%, 5%, 8%, or 20% brieflands.cominnovareacademics.inamazon.comresearchgate.net.

Dissolved Oxygen (DO): Maintaining adequate dissolved oxygen levels is essential for aerobic fermentation. Studies have shown that DO levels controlled above 20% are beneficial nih.gov. Furthermore, higher DO concentrations (e.g., 30-40%) can lead to significantly enhanced this compound production compared to oxygen-limited conditions jmb.or.kr.

Medium Composition: The composition of the growth medium significantly influences metabolite production. Effective media often include carbon sources like soluble corn starch, along with nitrogen sources such as yeast extract, and mineral salts like KCl, CaCO₃, and MgSO₄ brieflands.comnih.gov.

ParameterOptimal Range/ValueNotes
Temperature 28°C - 31°CTemperatures between 28-32.5°C have been reported as optimal for avermectin production scispace.combrieflands.cominnovareacademics.inamazon.com.
pH 7.0 - 7.5Neutral to slightly alkaline pH conditions are favored, with specific optima around 7.0-7.5 scispace.combrieflands.comamazon.comnih.gov.
Incubation Time 9 - 15 daysPeak production is often observed around 10-15 days of fermentation scispace.combrieflands.cominnovareacademics.inresearchgate.net.
Inoculum Size 10% (v/v)While 10% is frequently cited as optimal, other studies suggest 2-20% can also be effective depending on the strain and medium scispace.combrieflands.cominnovareacademics.inamazon.comnih.govresearchgate.net.
Dissolved Oxygen >20%Maintaining sufficient DO levels is crucial. Higher DO (30-40%) has been shown to significantly increase production compared to limited DO conditions jmb.or.krnih.gov.
Carbon Source Soluble Corn StarchIdentified as an effective carbon source for avermectin production brieflands.com.
Key Medium Components Yeast Extract, KCl, CaCO₃, MgSO₄These components are often included in media formulations for optimal avermectin yield brieflands.comnih.gov.

This compound Biosynthetic Pathway Elucidation

The biosynthesis of avermectins is a complex process orchestrated by a large gene cluster encoding a Type I Polyketide Synthase (PKS) system wikipedia.orgmdpi.comjmb.or.krnih.govmdpi.comscienceopen.comnih.govkitasato-u.ac.jppnas.orgpnas.orgnih.gov. This pathway involves the sequential assembly of a polyketide backbone, followed by various modifications and glycosylation steps.

Polyketide Synthase Pathway Mechanisms

Avermectin biosynthesis is primarily carried out by a sophisticated Type I PKS system encoded by the aveA1-aveA4 genes wikipedia.orgnih.govkitasato-u.ac.jpnih.gov. These genes encode large, multi-modular enzymes (AVES1-4) that function as an assembly line nih.govnih.gov. The process begins with a starter unit, which for avermectin "a" components like B1A, is typically 2-methylbutyryl-CoA (MBCoA), derived from isoleucine wikipedia.orgnih.govnih.govresearchgate.net. For "b" components, isobutyryl-CoA (IsoBuCoA), derived from valine, is used as the starter unit wikipedia.orgnih.govresearchgate.net. These starter units are then sequentially extended by seven malonyl-CoA (acetate units) and five methylmalonyl-CoA (propionate units) nih.govnih.govpnas.orgnih.govresearchgate.net.

Each module within the PKS complex contains core domains: Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) pnas.orgnih.gov. These domains facilitate the condensation of building blocks and the transfer of the growing polyketide chain. Accessory domains, such as Ketoreductase (KR) and Dehydratase (DH), are also present in certain modules, enabling modifications to the β-carbon of the growing chain scienceopen.compnas.orgpnas.org. Notably, the avermectin PKS lacks an Enoyl Reductase (ER) domain scienceopen.com. The complete assembly of the polyketide backbone involves 12 homologous sets of enzyme activities nih.govnih.gov.

Identification of Biosynthetic Intermediates

The biosynthetic pathway progresses through several stages, starting with the assembly of the initial aglycon by the PKS enzymes wikipedia.orgnih.govnih.gov. Glucose serves as a fundamental precursor, being converted into intermediates like oleandrosyl diphosphonucleotide brieflands.com. Following the formation of the basic polyketide skeleton, the molecule undergoes extensive post-polyketide modifications. These critical modifications include dehydration reactions, O-methylation at the C-5 position, and the formation of a furan (B31954) ring at the C-6 to C-8a position kitasato-u.ac.jppnas.org. A unique enzyme, AveC, plays a role in the stereospecific spiroketalization of a dihydroxy-ketone intermediate and subsequent dehydration, contributing to the structural diversity of avermectins acs.org. Late-stage intermediates, such as C-5–O-B1, have also been identified as potential ligands for regulatory proteins involved in avermectin production asm.org.

Biosynthetic Relationships Among Avermectin Congeners (A1a, A2a, B1a, B2a)

The eight avermectin congeners produced by S. avermitilis share a common biosynthetic origin but differ in specific structural features, primarily dictated by the starter unit and subsequent modifications. The "a" and "b" components within each series (A1/A2, B1/B2) are distinguished by the starter unit used in the PKS pathway: 2-methylbutyryl-CoA for "a" components (e.g., A1a, B1a) and isobutyryl-CoA for "b" components (e.g., A1b, B1b) wikipedia.orgnih.govnih.govresearchgate.net.

The distinction between the A and B series involves modifications to the aglycone. Specifically, the B series avermectins possess a hydroxyl group at the C-23 position, whereas the A series avermectins have a double bond between C-22 and C-23 jmb.or.krnih.govnih.govscispace.com. Furthermore, the "B" designation indicates the presence of a C-5 O-methyl group, a modification catalyzed by the avermectin B5-O-methyltransferase enzyme, encoded by the aveD gene scispace.comkitasato-u.ac.jp. This compound and B1b differ in the C-22/C-23 double bond and the starter unit used. The aveC gene's activity influences the ratio of B1a to B2a, and mutations in aveC can enhance the production of B1a scispace.comnih.gov.

Compound List:

this compound

Avermectin B1b

Abamectin (B1664291)

Ivermectin

Selamectin (B66261)

Doramectin (B1670889)

Eprinomectin

Avermectin A1a

Avermectin A2a

Avermectin B2a

Avermectin A1b

Avermectin A2b

Avermectin B2b

Oligomycin

Filipin

THN (1,3,6,8-tetrahydroxynaphthalene)

Meilingmycins (MEIs)

2-methylbutyryl-CoA (MBCoA)

isobutyryl-CoA (IsoBuCoA)

Malonyl-CoA (MalCoA)

Methylmalonyl-CoA (MMCoA)

Acetyl-CoA (AcCoA)

Invertebrate Neurotransmission Modulation

In invertebrates, this compound primarily targets ligand-gated ion channels, leading to the disruption of nerve and muscle function. nih.gov This action is selective for channels found in these organisms, forming the basis of its use as an anthelmintic and insecticide. febscongress.orgnih.gov

The principal molecular targets of this compound in invertebrates are glutamate-gated chloride channels (GluCls). researchgate.netcambridge.orgaopwiki.org These channels, which are unique to protostome invertebrates, are ligand-gated ion channels that play a crucial role in controlling locomotion and feeding. researchgate.netaopwiki.org this compound acts as a positive allosteric modulator or direct agonist of these channels. aopwiki.orgfrontiersin.org It binds to a site within the transmembrane domain, at the interface between adjacent subunits. researchgate.netfrontiersin.org

This binding is essentially irreversible and either potentiates the effect of the endogenous ligand, glutamate (B1630785), or directly gates the channel in the absence of glutamate. cambridge.orgfrontiersin.org The interaction locks the channel in an open conformation, leading to a prolonged influx of chloride ions. nih.govcambridge.org Studies on Caenorhabditis elegans have been instrumental in understanding this mechanism, where the expression of specific GluCl subunits in Xenopus oocytes resulted in the formation of an avermectin-sensitive channel. nih.govcambridge.org

The agonistic action of this compound at GluCls leads to a significant and sustained increase in chloride ion conductance across the neuronal or muscle cell membrane. aopwiki.orgnih.gov This influx of negatively charged chloride ions causes the membrane potential to become more negative, a state known as hyperpolarization. nih.govaopwiki.orgnih.gov The hyperpolarization of the cell membrane depresses its excitability, preventing the transmission of neuronal signals and muscle contraction. aopwiki.org

This disruption of normal electrical signaling culminates in an irreversible, flaccid paralysis of the invertebrate's pharyngeal pump and somatic muscles. nih.govnih.gov The effect is characterized by the loss of inhibitory postsynaptic potentials, followed by a reduction in excitatory postsynaptic potentials due to the decreased muscle membrane resistance. nih.govnih.gov This paralysis ultimately leads to the death of the organism. cambridge.org

Mammalian Cellular and Subcellular Interactions

While this compound's primary targets in invertebrates are largely absent in mammals, the compound does exhibit bioactivity through interactions with other cellular components at higher concentrations. nih.govfrontiersin.org These interactions are the subject of ongoing research for potential therapeutic applications.

Recent studies have identified a novel mechanism of action for this compound in mammalian cells, specifically its interaction with the microtubule network. nih.govnih.gov this compound has been shown to promote the polymerization of tubulin, the protein subunit that forms microtubules. febscongress.orgnih.gov By enhancing polymerization, it acts as a microtubule-stabilizing agent, similar to the well-known anticancer drug paclitaxel. nih.govmdpi.com

This stabilization of microtubules disrupts their dynamic instability, which is critical for various cellular processes, including mitosis, cell migration, and intracellular transport. nih.gov In studies using the HCT-116 colon cancer cell line, this compound demonstrated anti-proliferative activity, induced apoptosis, and reduced cell migration, effects attributed to its ability to enhance tubulin polymerization. nih.govnih.gov

Table 1: Effect of this compound on Tubulin Polymerization

CompoundConcentrationObserved EffectReference
This compound30 µMPromoted tubulin polymerization febscongress.orgnih.govnih.gov
Paclitaxel (Positive Control)10 µMPromoted tubulin polymerization nih.govresearchgate.net
Colchicine (Negative Control)10 µMInhibited tubulin polymerization nih.govresearchgate.net
DMSO (Vehicle Control)N/ANo significant effect nih.govresearchgate.net

This compound has been found to exert cytotoxic effects on mammalian cells by interfering with the process of DNA replication licensing. nih.gov This critical step ensures that DNA is replicated only once per cell cycle and involves the loading of the mini-chromosome maintenance (MCM) 2-7 complex onto chromatin. researchgate.netmdpi.com This loading process is dependent on the interaction between Chromatin Licensing and DNA Replication Factor 1 (CDT1) and the MCM6 subunit of the MCM complex. nih.govresearchgate.net

Research has demonstrated that this compound can block the interaction between MCM6 and CDT1. nih.govresearchgate.net It is proposed that this compound occupies the CDT1-binding domain of MCM6, thereby inhibiting the formation of the pre-replicative complex. nih.gov This disruption of DNA replication licensing leads to cell cycle arrest in the G0/G1 phase, induces replication stress and DNA double-strand breaks, and ultimately triggers apoptosis in mammalian cells. nih.gov

Induction of Replication Stress and DNA Double Strand Breaks

Recent research has uncovered a mechanism of this compound-induced cytotoxicity involving the disruption of DNA replication, leading to replication stress and the formation of DNA double-strand breaks. nih.gov Studies have shown that this compound can directly interfere with the licensing of DNA replication origins, a critical step for ensuring timely and accurate genome duplication. nih.govresearchgate.net

The primary molecular event is the blockage of the interaction between two crucial proteins: mini-chromosome maintenance 6 protein (MCM6) and chromatin licensing and DNA replication factor 1 (CDT1). nih.gov this compound achieves this by occupying the CDT1-binding domain on the MCM6 protein. nih.gov This prevention of the MCM6-CDT1 association inhibits the formation of the pre-replication complex, effectively halting the licensing for DNA replication. nih.gov

This disruption of normal replication licensing induces a state known as replication stress. nih.gov The cellular response to this stress includes the generation of DNA double-strand breaks, a severe form of DNA damage. nih.govresearchgate.net The formation of these breaks has been confirmed through methods like alkaline comet assays and the detection of γH2AX foci, which are markers for DNA double-strand breaks. researchgate.net This cascade of events—from blocking protein interactions to inducing DNA damage—is a key mechanism behind the cytotoxic effects observed in certain cell types. nih.gov

Table 1: Effects of this compound on DNA Replication Licensing

ParameterObservationReference
Target ProteinsMini-chromosome maintenance 6 (MCM6) and Chromatin licensing and DNA replication factor 1 (CDT1) nih.gov
Molecular ActionBlocks the interaction between MCM6 and CDT1 by binding to the CDT1-binding domain of MCM6. nih.gov
Cellular ConsequenceInhibition of DNA replication licensing, leading to replication stress and DNA double-strand breaks. nih.gov
IC₅₀ in MEF cells15.1 μM (for proliferation inhibition) nih.gov
Effect on Cell CycleInduces cell cycle arrest at the G₀/G₁ phase. nih.gov

Broad-Spectrum Bioactivity Mechanisms

Anthelmintic Mode of Action

The primary mechanism for this compound's potent anthelmintic activity is its action as a positive allosteric modulator of glutamate-gated chloride channels (GluCls). nih.govcambridge.orgnih.gov These channels are ligand-gated ion channels found in the nerve and muscle cells of nematodes and other invertebrates but are absent in vertebrates, which provides a basis for the compound's selective toxicity. cambridge.orgnih.govwikipedia.org

This compound binds to GluCls at a site distinct from the glutamate binding site, causing the channel to open. researchgate.netrcsb.org This action is fundamentally different from that of the endogenous neurotransmitter, L-glutamate. nih.govcambridge.org While glutamate binding causes a rapid and transient channel opening, this compound induces a very slow, high-affinity, and essentially irreversible activation of the channel. cambridge.orgresearchgate.netnih.gov This leads to a long-lasting influx of chloride ions into the cell. wikipedia.org

The resulting increase in intracellular chloride concentration causes hyperpolarization of the cell membrane of pharyngeal muscle cells and neurons. nih.govwikipedia.org This hyperpolarization renders the cells unresponsive to excitatory stimuli, leading to a flaccid paralysis of the worm's pharyngeal pump and somatic muscles. cambridge.orgplos.org Unable to feed or maintain its position in the host, the parasite ultimately dies. plos.org The existence of multiple GluCl subunit isoforms in nematodes may account for slight variations in sensitivity and function between different parasitic species. nih.govcambridge.org

Table 2: Comparison of Glutamate and this compound Action on Nematode GluCls

CharacteristicL-Glutamate (Natural Ligand)This compoundReference
Channel ActivationRapidly opening and desensitizingVery slow, essentially irreversible opening nih.govcambridge.orgresearchgate.net
Effect DurationTransient, ends on agonist removalLong-lasting, persists even after drug removal cambridge.orgnih.gov
Cellular EffectTransient hyperpolarizationSustained hyperpolarization nih.govwikipedia.org
Physiological OutcomeNormal inhibitory neurotransmissionFlaccid paralysis and death plos.org

Insecticidal and Acaricidal Mode of Action

The insecticidal and acaricidal mode of action of this compound (a primary component of the pesticide Abamectin) is largely analogous to its anthelmintic mechanism, targeting the invertebrate nervous system. nih.govwikipedia.org The principal targets are glutamate-gated chloride channels (GluCls) located in the nerve and muscle cells of insects and mites. wikipedia.orgwikipedia.orgresearchgate.net Binding of this compound to these channels causes an influx of chloride ions, leading to hyperpolarization of the cell membrane, which disrupts nerve signal transmission and results in paralysis and death. wikipedia.orgwikipedia.org

In addition to its primary action on GluCls, this compound can also interact with gamma-aminobutyric acid (GABA) gated chloride channels, which are also crucial for inhibitory neurotransmission in insects. researchgate.netnih.gov However, its effects on GABA receptors are generally considered minor compared to its potent activity at GluCls. wikipedia.org Research on cultured mammalian neurons, used as a model system, has shown that this compound can have dual, concentration-dependent effects on GABA-gated channels. nih.gov At low nanomolar concentrations, it can activate the channel, whereas at higher micromolar concentrations, it acts as an inhibitor. nih.gov This biphasic activity is attributed to its binding at two different sites—a high-affinity site for activation and a low-affinity site for blockage. nih.gov

Table 3: Biphasic Effect of this compound on GABA-Gated Chloride Channels (Rat Cerebellar Granule Neuron Model)

EffectConcentration RangeBinding Site Affinity (Kᴅ)Reference
Channel Activation (Stimulation of ³⁶Cl⁻ influx)3 to 100 nM5 nM (High-affinity) nih.gov
Channel Inhibition (Inhibition of ³⁶Cl⁻ influx)1 to 3 µM815 nM (Low-affinity) nih.gov

Compound Names Mentioned

Avermectin (B7782182) B1a

Avermectin B1b

Avermectin B1

Abamectin (B1664291)

Ivermectin

Doramectin (B1670889)

Selamectin (B66261)

Eprinomectin

Emamectin (B195283)

Emamectin benzoate (B1203000)

Milbemycin oxime

Moxidectin (B1677422)

Milbemycins

Streptomyces avermitilis

Structure Activity Relationship Sar Studies and Derivative Development for Avermectin B1a

Identification of Key Structural Moieties Influencing Bioactivity

The complex macrocyclic lactone structure of Avermectin (B7782182) B1a features several key functional groups that are crucial for its interaction with target receptors, primarily glutamate-gated chloride channels in invertebrates. nih.gov Modifications at these sites can significantly alter the compound's potency, spectrum of activity, and physicochemical properties.

The hydroxyl group at the C5 position of the aglycone is a critical determinant of Avermectin B1a's bioactivity. The biosynthesis of avermectin involves an enzyme, AveF, which possesses ketoreductase activity responsible for reducing the keto group at C5 to a hydroxyl group. nih.gov This specific stereochemistry is important for high-affinity binding to its target site.

Research into modifications at this position has demonstrated that even minor alterations can have profound effects. For instance, oxidation of the C5-hydroxyl to a ketone or its replacement with other functional groups often leads to a significant decrease in insecticidal and anthelmintic activity. This suggests that the C5-hydroxyl group likely participates in essential hydrogen bonding interactions within the receptor's binding pocket.

The disaccharide moiety, composed of two oleandrose (B1235672) units attached at the C13 position, is another cornerstone of this compound's potent bioactivity. The terminal sugar's hydroxyl group at the C4'' position is a primary site for derivatization.

Modifications at this site have yielded derivatives with improved properties. A notable example is the enzymatic glucosylation of this compound at the 4''-position to create this compound 4″-β-D-glucoside. This modification was shown to increase water solubility by approximately 50-fold and enhance antinematodal activity against the pine wood nematode, Bursaphelenchus xylophilus, by 30-fold compared to the parent this compound. researchgate.net This highlights the crucial role of the sugar moiety in influencing not only the potency but also the pharmacokinetic properties of the molecule.

Design and Synthesis of this compound Derivatives

Building on SAR insights, chemists have developed numerous strategies to synthesize this compound derivatives with enhanced characteristics, such as increased potency, broader activity spectrum, and improved stability.

Semisynthesis, which involves the chemical modification of the natural product, remains the most common approach for generating this compound analogues. This strategy leverages the complex core structure provided by fermentation while allowing for targeted modifications at specific reactive sites.

Key semisynthetic analogues that have been developed include:

Ivermectin: Perhaps the most well-known derivative, created by the selective reduction of the C22-C23 double bond of this compound.

Eprinomectin: Developed for topical use, it is synthesized through reductive amination at the 4"-position.

Selamectin (B66261): Features a C5-oxime group and modification at the C25 position.

Doramectin (B1670889): A derivative produced through a genetically engineered strain of Streptomyces avermitilis.

These analogues represent pivotal commercial advances, each displaying a unique range of physicochemical properties and spectrum of action as anthelmintics and acaricides. bioaustralis.com

The table below summarizes key semisynthetic derivatives and their modifications.

Analogue NameKey Structural Modification from this compoundPrimary Benefit/Change
IvermectinReduction of the C22-C23 double bondBroadened anthelmintic spectrum
EprinomectinAcylamino group at the 4''-positionEnhanced topical activity, low milk partitioning
SelamectinC5-oxime groupSystemic activity against a wide range of parasites
DoramectinCyclohexyl group at C25Longer plasma half-life

Modern synthetic methods are continuously being explored to create novel this compound derivatives. Among these, "click chemistry" has emerged as a powerful tool. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the efficient and highly selective formation of 1,2,3-triazole rings. researchgate.netfrontiersin.org This reaction is valued for its reliability, high yield, and biocompatibility of the starting materials. nih.govsoton.ac.uk

This strategy has been applied to this compound by introducing an azide (B81097) or alkyne functional group onto the Avermectin scaffold, typically at the C4''-hydroxyl position. This modified avermectin can then be "clicked" with a variety of molecules containing the complementary functional group, leading to the rapid synthesis of a library of novel triazole-containing derivatives. The resulting triazole ring is not merely a linker; it can engage in hydrogen bonding and dipole interactions, potentially forming new, favorable contacts with biological targets. nih.gov

Evaluation of Modified this compound Compounds

Every new derivative of this compound must be rigorously evaluated to determine its biological activity. Standardized bioassays are used to compare the potency of new analogues against the parent compound and other reference standards.

These evaluations typically measure insecticidal, miticidal, and anthelmintic activities. For example, miticidal activity can be tested against the two-spotted spider mite (Tetranychus urticae), while insecticidal activity is often assessed against pests like the southern armyworm (Spodoptera eridania). nih.gov

Studies on 13-substituted avermectin aglycons revealed that lipophilic substituents (e.g., halogen, alkoxy) generally retained high biological activity across various assays. nih.gov In contrast, the introduction of more polar groups, such as hydroxyl and amino substituents, resulted in weaker activity. nih.gov This suggests that lipophilicity in this region of the molecule is important for transport to the target site or for hydrophobic interactions within the receptor. Interestingly, some compounds like the 13-oxo analogue showed good binding affinity to the receptor from Caenorhabditis elegans but were only weakly active in vivo, possibly due to poor absorption or metabolic instability. nih.gov

The table below presents hypothetical data based on typical findings from such evaluation studies.

CompoundModification SiteModification TypeRelative Insecticidal Activity (%) vs. This compound
Derivative AC5Oxidation to Ketone15
Derivative BC4''Methylation85
Derivative CC4''Triazole Conjugation110
Derivative DC13Introduction of Amino Group40
Derivative EC13Introduction of Chloro Group95

Assessment of Improved Bioactivities and Efficacy

The development of this compound derivatives has led to significant improvements in bioactivity against a variety of pests. These enhancements are often quantified by comparing the lethal concentration (LC50) values of the derivatives to the parent compound. A lower LC50 value indicates a higher potency.

One of the most notable derivatives is emamectin (B195283) benzoate (B1203000), which has demonstrated markedly increased potency against numerous lepidopteran pests compared to abamectin (B1664291) (a mixture of this compound and B1b). plantgrowthhormones.combigpesticides.comallpesticides.com For instance, the insecticidal activity of emamectin benzoate can be 1 to 3 orders of magnitude higher than that of abamectin. plantgrowthhormones.combigpesticides.com Against the beet armyworm (Spodoptera exigua), the stomach toxic activity of emamectin benzoate is reportedly 1500 times higher than that of abamectin. plantgrowthhormones.com

Studies have shown that emamectin benzoate is particularly effective against various lepidopteran larvae. ekb.eg For example, in one study, an emamectin benzoate formulation exhibited a lower LC50 value (0.007 µg/ml) against Spodoptera littoralis larvae compared to other formulations of the same active ingredient. ekb.eg Another study found emamectin benzoate to have an LC50 of 0.005 mg/l against second instar larvae of Spodoptera exigua. tickboss.com.au

The following table provides a comparison of the efficacy of Abamectin and Emamectin Benzoate against select lepidopteran pests.

Table 1: Comparative Efficacy of Abamectin and Emamectin Benzoate Against Lepidopteran Pests

Pest Species Compound LC50 Value Fold Increase in Potency (Emamectin vs. Abamectin)
Spodoptera exigua (Beet Armyworm) Abamectin Not specified -
Emamectin Benzoate Not specified 13x (larval activity)
Spodoptera littoralis (Cotton Leafworm) Emamectin Benzoate 0.007 µg/ml -
Plutella xylostella (Diamondback Moth) Abamectin Not specified -
Emamectin Benzoate Not specified Higher activity than abamectin
Heliothis virescens (Tobacco Budworm) Abamectin Not specified -

In the realm of veterinary medicine, derivatives such as doramectin and eprinomectin have shown high efficacy against various cattle parasites. Doramectin is highly effective against the cattle tick Boophilus microplus, with efficacy progressing to 100% eight days post-treatment. nih.gov Eprinomectin has demonstrated greater than 99.5% effectiveness against a broad range of gastrointestinal nematodes in cattle. tubitak.gov.tr A study on the larvicidal potency against dromedary camel nasal bots (Cephalopina titillator) showed ivermectin to be the most potent, followed by doramectin and eprinomectin, with moxidectin (B1677422) being the least effective of the tested derivatives. allpesticides.com

Selamectin, another derivative, has shown superior activity against certain parasites compared to ivermectin. In a larval development assay with Haemonchus contortus, analogs with hydroxyl groups at the C-5 position, like ivermectin and doramectin, were more active than those with an oxime substituent, such as selamectin. nih.gov

Enhanced Bioavailability and Pharmacokinetic Profiles of Derivatives

Modifications to the this compound structure have also led to derivatives with improved bioavailability and more favorable pharmacokinetic profiles, resulting in longer persistence and, consequently, extended periods of protection against parasites.

When administered via subcutaneous injection in cattle, doramectin again showed a higher AUC (511 ng·day/ml) than ivermectin (361 ng·day/ml), although the Cmax was similar for both (around 32 ng/ml). nih.gov The longer time to reach Cmax for doramectin (5.3 days) compared to ivermectin (4.0 days) also indicates a slower absorption and potentially longer duration of action. nih.gov These pharmacokinetic advantages of doramectin are attributed to a lower clearance, a lower volume of distribution, and likely a higher bioavailability compared to ivermectin. nih.gov

The following table summarizes the pharmacokinetic parameters of Doramectin and Ivermectin in cattle from a comparative study.

Table 2: Pharmacokinetic Parameters of Doramectin and Ivermectin in Cattle (Pour-on Formulation)

Parameter Doramectin Ivermectin
Cmax (ng/ml) 12.2 +/- 4.8 12.2 +/- 6.0
Tmax (days) 4.3 +/- 1.6 3.4 +/- 0.8
AUC (ng·day/ml) 168.0 +/- 41.7 115.5 +/- 43.0

Data from a comparative study of pour-on formulations in cattle. nih.govresearchgate.net

The oral bioavailability of ivermectin has been studied, and it is known that administration with a high-fat meal can increase its bioavailability by approximately 2.5-fold. who.int Following oral administration, ivermectin's plasma concentrations are roughly proportional to the dose. who.int

Expansion of Pest Spectrum

The development of this compound derivatives has successfully expanded the spectrum of controllable pests beyond the initial targets.

Emamectin benzoate, while highly potent against lepidopteran pests, also demonstrates efficacy against other insect orders. bigpesticides.combiochemjournal.com Its spectrum of activity includes spider mites, thrips, certain beetles and weevils, fruit flies, aphids, and whiteflies. agrogreat.com This broader range of activity makes it a versatile insecticide for integrated pest management programs. agrogreat.com

In the veterinary field, selamectin has a broad-spectrum of activity against both endo- and ectoparasites in dogs and cats. chemicalbook.com Its spectrum includes fleas (Ctenocephalides spp.), ticks, intestinal hookworms, ascarids, and immature heartworms. chemicalbook.com This represents a significant expansion of the pest spectrum for a single molecule, offering a convenient multi-parasite control for companion animals. chemicalbook.com Selamectin has shown high efficacy in eliminating fleas, with reductions in geometric mean flea counts of over 90% within 30 days of treatment. nih.govamazonaws.com It is also effective against lice and mites in dogs and cats. unair.ac.id

The following table outlines the expanded pest spectrum of select this compound derivatives.

Table 3: Expanded Pest Spectrum of this compound Derivatives

Derivative Original Primary Targets (of this compound) Expanded Spectrum
Emamectin Benzoate Mites, some insects Lepidoptera (enhanced potency), Spider Mites, Thrips, Beetles, Weevils, Fruit Flies, Aphids, Whiteflies
Selamectin Internal and external parasites Fleas, Ticks, Heartworm (immature), Hookworms, Ascarids, Lice, Mites (in cats and dogs)
Doramectin Internal and external parasites in livestock Cattle ticks (Boophilus microplus), various gastrointestinal roundworms, lungworms

| Eprinomectin | Internal and external parasites in livestock | Wide range of gastrointestinal nematodes (including inhibited larvae), lungworms in cattle |

Doramectin and eprinomectin also exhibit a broad spectrum of activity against various internal and external parasites in livestock. tickboss.com.au Doramectin is effective against cattle ticks, while eprinomectin provides excellent control of gastrointestinal nematodes in cattle. nih.govnih.gov

Mechanisms of Resistance to Avermectin B1a

Genetic Basis of Resistance

The primary target for Avermectin (B7782182) B1a is the glutamate-gated chloride channel (GluCl), an ion channel found in the nerve and muscle cells of invertebrates. openaccessjournals.com Genetic mutations within the genes encoding for subunits of this channel can significantly reduce the binding affinity of Avermectin B1a, thereby conferring resistance.

Mutations in Glutamate-Gated Chloride Channel Genes

Several key mutations in the transmembrane domains of arthropod GluCls have been identified as conferring resistance to this compound. nih.gov These mutations alter the protein's structure, which can interfere with the insecticide's ability to bind and activate the channel.

Two distinct mechanisms have been proposed for how these mutations confer resistance. The G315E mutation (corresponding to G323 in Tetranychus urticae GluCl1 and G326 in TuGluCl3) is believed to interfere with this compound binding through a direct steric hindrance mechanism. nih.govresearchgate.net In contrast, the A309V mutation appears to cause an allosteric modification of the binding site rather than directly blocking it. nih.govtandfonline.com Functional analysis of these mutations in Plutella xylostella GluCl (PxGluCl) expressed in Xenopus oocytes revealed that the A309V mutation reduced sensitivity to abamectin (B1664291) by 4.8-fold, whereas the G315E mutation resulted in a much more substantial 493-fold reduction in sensitivity. nih.govresearchgate.net

Identification of Resistance-Associated Mutations in Pest Populations

Specific resistance-conferring mutations have been identified in various agricultural pest populations that have been exposed to this compound. The two-spotted spider mite, Tetranychus urticae, has been found to possess G323D and G326E mutations in its GluCl1 and GluCl3 genes, respectively. nih.govtandfonline.com In the diamondback moth, Plutella xylostella, the A309V mutation in its GluCl gene is associated with resistance. nih.govmdpi.com More recently, a novel V263I mutation was also identified in the GluCl of P. xylostella populations exhibiting high levels of resistance to abamectin. nih.gov In the nematode Caenorhabditis elegans, a naturally occurring four-amino-acid deletion in the ligand-binding domain of the GLC-1 alpha-subunit confers resistance to avermectins. nih.gov

These findings highlight that different pest species can evolve distinct genetic solutions to counter the effects of this compound. The identification of these mutations serves as a valuable tool for monitoring the spread of resistance in field populations.

Table 1: Examples of this compound Resistance-Associated Mutations in Glutamate-Gated Chloride Channels

Pest SpeciesGene/SubunitMutationEffect
Plutella xylostella (Diamondback Moth)PxGluClA309VReduces sensitivity to abamectin (4.8-fold); allosteric modification of binding site. nih.govtandfonline.com
Plutella xylostella (Diamondback Moth)PxGluClG315EReduces sensitivity to abamectin (493-fold); steric hindrance of binding site. nih.gov
Plutella xylostella (Diamondback Moth)GluClV263IConfers a high level of resistance to abamectin. nih.gov
Tetranychus urticae (Two-spotted Spider Mite)TuGluCl1G323DAssociated with ~20-fold resistance to abamectin. tandfonline.com
Tetranychus urticae (Two-spotted Spider Mite)TuGluCl3G326ELinked to resistance at higher abamectin concentrations. tandfonline.commdpi.com
Caenorhabditis elegans (Nematode)GLC-1Four amino acid deletionConfers natural resistance to avermectins. nih.gov

Biochemical Mechanisms of Resistance

In addition to target-site insensitivity, pests can develop resistance by enhancing their ability to metabolize and detoxify this compound before it can reach its target. This metabolic resistance primarily involves two major enzyme superfamilies: cytochrome P450 monooxygenases and esterases.

Role of Monooxygenase Systems in this compound Metabolism

Cytochrome P450 monooxygenases (P450s) are a critical component of metabolic resistance to this compound in many arthropod species. nih.gov Resistant strains often exhibit elevated levels and activity of P450 enzymes. annualreviews.org These enzymes detoxify this compound by oxidizing it into less toxic, more water-soluble metabolites that can be more easily excreted. acs.org

Studies in the Colorado potato beetle, for instance, have shown that resistance is substantiated by high levels of oxidative synergism, elevated P450 levels, and increased amounts of oxidative metabolites of this compound. acs.org The use of the P450 inhibitor piperonyl butoxide (PBO) can significantly increase the toxicity of this compound in resistant strains, confirming the role of these enzymes. annualreviews.org In Tetranychus urticae, the specific P450 enzyme CYP392A16 has been shown to be overexpressed in resistant strains and is capable of metabolizing abamectin. researchgate.netresearchgate.net Similarly, research in the beet armyworm, Spodoptera exigua, has linked the CYP9A gene cluster to the detoxification of avermectins. pnas.org

Esteratic Synergism and its Impact on this compound Efficacy

Esterase enzymes have also been implicated in this compound resistance, a phenomenon often identified through "esteratic synergism." acs.org This is observed when the efficacy of this compound is increased by co-application with esterase inhibitors such as S,S,S-tributyl phosphorotrithioate (DEF) or triphenyl phosphate (B84403) (TPP). annualreviews.orgcabidigitallibrary.org In some resistant populations, such as those of the Colorado potato beetle and the tomato leaf miner Tuta absoluta, elevated general esterase and carboxylesterase activities have been observed. annualreviews.orgcabidigitallibrary.org

However, the precise role of esterases is complex. While elevated hydrolytic activity suggests a metabolic role, some studies have failed to detect hydrolytic metabolites of this compound. acs.org This has led to the hypothesis that in some cases, carboxylesterases may contribute to resistance through a sequestration mechanism, where the enzymes bind to the insecticide, preventing it from reaching its target site, rather than breaking it down. acs.org

Dynamics of Resistance Development

The development of resistance to this compound in a pest population is a dynamic process influenced by several factors. Resistance is often polygenic, meaning it involves multiple genes and mechanisms, including both target-site mutations and enhanced metabolic detoxification. annualreviews.orgcabidigitallibrary.org The continuous and frequent application of the insecticide imposes strong selection pressure, favoring the survival and reproduction of individuals carrying resistance traits. openaccessjournals.combiorxiv.org

Initially, abamectin was effective against spider mites for over two decades before significant resistance was widely documented. researchgate.net However, once established, resistance can evolve rapidly. For example, some populations of Tetranychus urticae have developed over 100-fold resistance. ekb.eg The evolution of resistance is also influenced by the pest's biological characteristics, such as having a short generation time and high reproductive rate, which are characteristic of pests like the two-spotted spider mite. biorxiv.org The interplay between different resistance mechanisms, such as the additive or synergistic effects of GluCl mutations and metabolic enzyme upregulation, contributes to the high levels of resistance observed in many field populations today. tandfonline.comresearchgate.net

Table of Compounds

Field Studies on Resistance Emergence and Propagation

The emergence of resistance to this compound (a primary component of abamectin) in pest populations is a significant concern for its sustained efficacy. Field studies have been crucial in documenting the development and spread of resistance in various agricultural settings.

One notable example is the two-spotted spider mite, Tetranychus urticae, a pest with a global distribution that affects numerous crops. Monitoring studies of T. urticae populations from hop and mint fields in the Pacific Northwest region of the United States have revealed high levels of resistance to abamectin. mdpi.com Bioassays on 23 field-collected populations showed a wide range of susceptibility, with some populations exhibiting exceptionally high resistance ratios. For instance, one population from a hop field (Ph-1) displayed a resistance ratio greater than 2000-fold compared to a susceptible reference strain. mdpi.com This indicates a severe loss of efficacy in certain agricultural contexts.

Experiments have also tracked the emergence of resistance in nematode parasites of livestock. In a study monitoring ivermectin (a derivative of avermectin B1) resistance in gastrointestinal nematodes, resistance emerged rapidly in goats that were grazed on paddocks previously used by other goats. massey.ac.nz Similarly, sheep grazing on pastures previously contaminated by ivermectin-resistant goat nematodes also developed resistance after approximately five months. massey.ac.nz These studies highlight how resistance can propagate in field conditions, influenced by management practices and host-animal interchange.

Early field-collected strains of the Colorado potato beetle (Leptinotarsa decemlineata) selected for abamectin resistance demonstrated that resistance could be readily acquired. annualreviews.org The analysis of these resistant strains pointed towards polygenic inheritance, involving multiple resistance mechanisms. annualreviews.org

The data below from a study on the two-spotted spider mite (Tetranychus urticae) illustrates the variability in resistance levels found in different field populations.

Table 1: Abamectin Susceptibility in Field-Collected Tetranychus urticae Populations

Population Code Host Crop LC50 (mg a.i./L) Resistance Ratio (RR)
Ph-1 Hop 1694.300 >2000
Ph-3 Hop 1205.100 1451.9
Ph-4 Hop 1184.200 1426.7
Ph-15 Hop 168.111 205.01
Ph-16 Hop 260.843 318.10
Susceptible Strain - Reference 1

Data sourced from a 2024 study on acaricide resistance monitoring. mdpi.com

Molecular Surveillance of this compound Resistance in Target Organisms

Molecular surveillance provides powerful tools for detecting and monitoring the specific genetic changes that confer resistance to this compound in pest populations. This approach allows for early detection of resistance alleles before control failures become widespread.

The primary molecular target for avermectins is the glutamate-gated chloride channel (GluCl). wikipedia.orgmdpi.com Mutations within the genes encoding subunits of this channel are a common mechanism of resistance. Molecular studies have identified several key mutations in arthropods that reduce their sensitivity to avermectins. For example, specific point mutations such as A309V, G314D, and G326E in the GluCl gene have been linked to resistance in pests like Tetranychus urticae and Plutella xylostella. mdpi.comnih.gov The G314D and G326E mutations are thought to hinder the binding of the insecticide through steric hindrance, while the A309V mutation may affect an allosteric binding site. mdpi.com

Quantitative trait loci (QTL) mapping in abamectin-resistant strains of T. urticae has successfully identified genomic regions containing these GluCl genes, confirming their role in resistance. nih.gov Some studies have even identified unique resistance mechanisms, such as a non-functional variant of the GluCl2 subunit, suggesting that gene knockout can also contribute to resistance. nih.gov

Besides target-site insensitivity, enhanced metabolic detoxification is another major mechanism of resistance. Increased activity of cytochrome P450 monooxygenases (P450s) has been reported to detoxify abamectin in species such as the Colorado potato beetle. annualreviews.orgnih.gov Molecular analysis of excrement from abamectin-resistant Colorado potato beetles showed significantly higher levels of metabolites like 3"-desmethyl this compound and 24-hydroxymethyl this compound compared to susceptible beetles. annualreviews.org Gene expression studies and synergism experiments have further implicated P450s, as well as other detoxification enzymes like UDP-glucuronosyltransferases (UGTs) and glutathione (B108866) S-transferases (GSTs), in conferring resistance in various arthropods. nih.gov

The following table summarizes key genes and mutations that have been identified through molecular surveillance as being associated with resistance to this compound and other closely related avermectins.

Table 2: Genes and Mutations Associated with Avermectin Resistance

Gene Mutation/Change Target Organism Implied Effect
GluCl1 (Glutamate-gated chloride channel 1) G314D Tetranychus urticae Target-site insensitivity; hinders insecticide binding. mdpi.comnih.gov
GluCl3 (Glutamate-gated chloride channel 3) G326E Tetranychus urticae Target-site insensitivity; hinders insecticide binding. mdpi.comnih.gov
GluCl (Glutamate-gated chloride channel) A309V Spodoptera frugiperda Target-site insensitivity; affects allosteric binding site. mdpi.com
GluCl2 (Glutamate-gated chloride channel 2) Non-functional variant (gene knockout) Tetranychus urticae Loss of a functional target site. nih.gov
Cytochrome P450s Increased expression/activity Leptinotarsa decemlineata, Tetranychus urticae Enhanced metabolic detoxification of abamectin. annualreviews.orgnih.gov

Toxicological Mechanisms of Avermectin B1a

Cellular and Molecular Basis of Cytotoxicity in Mammalian Cells

Avermectin (B7782182) B1a demonstrates significant cytotoxic effects on mammalian cells through the modulation of key cellular processes, including cell cycle progression, apoptosis, and cellular proliferation and migration.

Induction of Cell Cycle Arrest

Avermectin B1a has been shown to induce cell cycle arrest, particularly in the G1 phase, in various cancer cell lines. nih.gov In osteosarcoma cells, treatment with Avermectin B1 led to an increased proportion of cells in the G1 phase. nih.gov This cell cycle arrest is associated with the downregulation of key regulatory proteins, including cyclin-dependent kinases CDK4 and CDK6, as well as Cyclin D1 and Cyclin D2. nih.gov Similarly, ivermectin, a derivative of avermectin, has been observed to cause cell cycle arrest in RAW264.7 macrophage cells by down-regulating cyclin D1 and CDK4. mdpi.com

Apoptosis Induction in Mammalian Cell Lines

This compound is a potent inducer of apoptosis, or programmed cell death, in several mammalian cell lines. In human colon cancer HCT-116 cells, this compound was found to induce apoptosis, with a 30 µM concentration resulting in a 39.83% apoptotic rate after 24 hours of treatment. mdpi.comnih.gov This effect is mediated through the promotion of tubulin polymerization, which disrupts microtubule dynamics and triggers the apoptotic cascade. nih.govnih.govdntb.gov.ua

Furthermore, in human hepatoma HepG2 cells, this compound has been shown to induce apoptosis through a caspase-dependent mitochondrial pathway. researchgate.netresearchgate.net This involves the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and an upregulation of the Bax/Bcl-2 ratio, leading to the release of cytochrome-c and activation of caspase-9 and caspase-3. researchgate.netresearchgate.net In osteosarcoma cells, this compound treatment led to an upregulation of the apoptosis-related proteins Bax, BAD, and caspase-9. nih.gov

Table 1: Effect of this compound on Apoptosis in Different Cell Lines

Cell LineConcentrationTreatment DurationApoptotic RateReference
HCT-11630 µM24 hours39.83% mdpi.comnih.gov
OsteosarcomaNot specified48 hoursConcentration-dependent increase nih.gov
HepG2Not specifiedNot specifiedEnhanced apoptosis researchgate.netresearchgate.net

Inhibition of Cell Proliferation and Migration in Cancer Models

This compound demonstrates significant anti-proliferative and anti-migratory effects in cancer models. In HCT-116 colon cancer cells, this compound inhibited cell growth with an IC50 value of 30 µM and significantly reduced cell migration. nih.govnih.gov After 24 hours of treatment with 30 µM of this compound, the migration rate of HCT-116 cells was reduced to 15.61%, compared to 98.08% in the control group. nih.gov This inhibition of proliferation and migration is linked to its ability to enhance the stability of microtubules. nih.govnih.govdntb.gov.ua

In osteosarcoma cells, Avermectin B1 significantly inhibited cell proliferation, migration, and invasion. nih.gov The IC50 values for Avermectin B1 in three different osteosarcoma cell lines were 5.587, 4.194, and 6.506 µM after 48 hours of treatment. nih.gov

Table 2: Anti-Proliferative and Anti-Migratory Effects of this compound

Cancer ModelEffectKey FindingsReference
HCT-116 Colon CancerInhibition of proliferation and migrationIC50 of 30 µM for proliferation; migration rate reduced to 15.61% nih.govnih.gov
OsteosarcomaInhibition of proliferation, migration, and invasionIC50 values between 4.194 and 6.506 µM nih.gov

Organ-Specific Toxicological Mechanisms

The toxicological effects of this compound extend to specific organs, notably the kidneys and the liver, through distinct biochemical pathways.

Nephrotoxicity Pathways

Avermectins, including abamectin (B1664291) (a mixture containing this compound), have been shown to induce nephrotoxicity in various animal models. nih.govsapub.org The primary molecular mechanism underlying this toxicity is lipid peroxidation resulting from the generation of reactive oxygen species. nih.gov This oxidative stress leads to histopathological changes such as interstitial nephritis, glomerular damage, and tubular necrosis. nih.gov Studies have also reported elevated levels of serum creatinine, urea, and uric acid following abamectin administration, indicative of kidney damage. nih.govsapub.org

Hepatotoxicity Pathways, Including Cytochrome P450 Enzyme Interactions

Avermectins are highly lipophilic and tend to accumulate in the liver, leading to hepatotoxicity. nih.gov The mechanisms of liver damage involve affecting liver enzymes, altering mitochondrial bioenergetics in hepatocytes, inducing oxidative stress, and enhancing autophagy. nih.gov In pigeons, this compound has been associated with chromatin aggregation and mitochondrial damage in liver cells. nih.gov

This compound and its derivatives interact with the cytochrome P450 (CYP450) enzyme system, which is crucial for the metabolism of various compounds. nih.govbohrium.com Ivermectin, a closely related compound, is primarily metabolized by CYP3A4, with contributions from CYP3A5 and CYP2C9. drugbank.comresearchgate.net this compound has been shown to inhibit CYP450 enzymes in pigeons. nih.gov The interaction with these enzymes can lead to drug-drug interactions and altered metabolism of other substances, potentially exacerbating toxicity. drugbank.commdpi.com Studies have indicated that ivermectin can act as a moderate inhibitor of CYP3A4. mdpi.com

Neurotoxicity Mechanisms and Blood-Brain Barrier Considerations

This compound, a potent neurotoxin, primarily exerts its effects by targeting specific neurotransmitter receptors. nih.gov Its principal mechanism involves acting as an agonist on invertebrate-specific glutamate-gated chloride channels (GluCls) and, at higher concentrations, on vertebrate gamma-aminobutyric acid type A (GABA-A) gated chloride channels. researchgate.netresearchgate.net This interaction forces the chloride ion channels to remain open, leading to an increased influx of chloride ions into the neuron. researchgate.net The result is a state of hyperpolarization of the neuronal membrane, which effectively decreases neural transmission, leading to paralysis and eventual death in susceptible organisms. researchgate.net

The susceptibility of mammals to this neurotoxicity is largely governed by the integrity of the blood-brain barrier (BBB). nih.gov The BBB is a specialized endothelial cell layer that forms a lipophilic physical barrier, restricting the passive transport of substances into the brain. nih.gov A critical component of this barrier is P-glycoprotein (P-gp), an efflux transporter protein encoded by the mdr1 gene. researchgate.net P-gp is expressed on the apical membrane of the brain's capillary endothelial cells and actively pumps a wide range of xenobiotics, including this compound, from within the cells back into the bloodstream, thus limiting their accumulation in the central nervous system. researchgate.netnih.gov

Severe neurotoxicity in vertebrates, characterized by symptoms such as ataxia, tremors, and coma, is often associated with a deficiency or functional impairment of P-glycoprotein. researchgate.netresearchgate.netnih.gov This deficiency can arise from genetic mutations, such as the 4-bp deletion in the mdr1 gene found in some dog breeds, which results in the premature termination of P-gp synthesis. researchgate.net An absence or inhibition of P-gp function allows for elevated concentrations of avermectins to penetrate the brain, leading to potentiation of GABA-A receptors and subsequent neurotoxic effects. researchgate.netnih.gov Immature animals are also more vulnerable due to a less developed blood-brain barrier. nih.gov

Table 1: Neurotoxicity Mechanisms of this compound

Feature Description Key Findings Citations
Primary Target Glutamate-gated chloride channels (GluCls) Acts as an agonist, causing channels to remain open. researchgate.netresearchgate.nettandfonline.com
Secondary Target GABA-A gated chloride channels Potentiates channel opening, especially at higher concentrations in vertebrates. researchgate.netresearchgate.netplos.org
Cellular Effect Hyperpolarization of neuronal membrane Increased chloride ion influx prevents nerve impulse transmission. researchgate.net
Protective Mechanism Blood-Brain Barrier (BBB) A physical and metabolic barrier limiting substance entry to the brain. nih.gov
Key Transporter P-glycoprotein (P-gp) An efflux pump that actively removes this compound from the brain. researchgate.netnih.gov

| Susceptibility Factor | P-gp Deficiency | Genetic mutations or inhibition of P-gp leads to drug accumulation and neurotoxicity. | researchgate.netnih.gov |

Reproductive Toxicity Mechanisms

This compound is recognized for its potential to induce reproductive and developmental toxicity through several mechanisms. nih.govca.gov The U.S. Environmental Protection Agency (U.S. EPA) has formally identified Avermectin B1 as a reproductive toxicant, specifically noting its effects on development. ca.govca.gov

In males, avermectins can compromise the blood-testis barrier, allowing the compound to reach germ cells within the seminiferous tubules. nih.gov This exposure can lead to a reduction in the meiotic index, which in turn results in a decreased sperm count. nih.gov Studies also indicate that avermectins can cause direct testicular damage, affecting both sperm count and motility. nih.gov Furthermore, neurotoxic effects on the brain can indirectly impair the reproductive system by altering the hormonal regulation of reproductive functions. nih.gov

In females, exposure has been linked to deleterious effects on reproductive organs, including degeneration, hemorrhagic changes, the presence of degenerated ova, and atretic follicles. nih.gov Avermectins possess the ability to cross the placental barrier, posing a risk to fetal development. nih.gov One of the significant developmental toxicities observed in sensitive animal models is an increased incidence of cleft palate. who.int Fetal sensitivity to this effect is influenced by the genotype for the mdr1 gene, which encodes the protective P-glycoprotein transporter. who.int The compound can also be transferred to offspring through lactation. nih.gov

Table 2: Reproductive Toxicity Findings for Avermectins

System Affected Mechanism/Effect Observed Outcome Citations
Male Reproductive Crosses blood-testis barrier; direct testicular damage. Reduced meiotic index, decreased sperm count and motility. nih.gov
Female Reproductive Direct organ toxicity. Degenerated and hemorrhagic organs, degenerated ova, atretic follicles. nih.gov
Developmental Crosses placental barrier; P-gp deficiency increases susceptibility. Increased incidence of cleft palate in sensitive fetuses. nih.govwho.int

| Indirect Effects | Neurotoxicity affecting hormone production centers in the brain. | Altered production of reproductive hormones. | nih.gov |

Endocrine Disruption Mechanisms

This compound and related compounds are known to act as endocrine-disrupting compounds (EDCs). nih.gov EDCs are exogenous substances that can interfere with any aspect of hormone action, including synthesis, secretion, transport, binding, and elimination. ffcr.or.jpresearchgate.net They can disrupt the endocrine system by binding to hormone receptors, mimicking or blocking the action of natural hormones, or altering the expression of genes involved in hormonal pathways. ffcr.or.jpmdpi.com

Research has demonstrated that abamectin, a mixture containing this compound, can significantly alter the levels of critical hormones. mdpi.com Studies in male rats exposed to abamectin revealed significant changes in both sex hormones and thyroid hormones. mdpi.comresearchgate.net Specifically, abamectin treatment has been shown to reduce levels of thyroxine (T4) and testosterone, while significantly increasing progesterone (B1679170) levels. mdpi.comresearchgate.net Other studies have noted disturbances in the levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), cortisol, estradiol, and prolactin following exposure to avermectins. nih.gov This disruption of hormonal balance can have wide-ranging physiological consequences.

Table 3: Endocrine Disruption by Avermectins

Hormone Observed Effect of Abamectin/Avermectins Study Context Citations
Testosterone Decreased Male rats exposed to abamectin. mdpi.com
Thyroxine (T4) Decreased Male rats exposed to abamectin. mdpi.comresearchgate.net
Progesterone Increased Male rats exposed to abamectin. researchgate.net
Follicle-Stimulating Hormone (FSH) Altered levels General finding for avermectins. nih.govresearchgate.net
Luteinizing Hormone (LH) Altered levels General finding for avermectins. nih.gov
Cortisol Altered levels General finding for avermectins. nih.gov

| Estradiol | Altered levels | General finding for avermectins. | nih.gov |

Mechanistic Studies on Oxidative Stress Induction

A primary mechanism through which this compound induces toxicity in organs such as the liver and kidneys is the induction of oxidative stress. nih.gov Avermectins are lipophilic, causing them to accumulate in fatty tissues and the liver. nih.gov This accumulation can trigger an imbalance between the production of reactive oxygen species (ROS) and the capacity of the body's antioxidant defense systems to neutralize them. researchgate.netekb.eg

This state of oxidative stress leads to significant cellular damage, with lipid peroxidation being a major consequence. nih.gov Lipid peroxidation is the oxidative degradation of lipids in cell membranes by ROS. mdpi.com This process compromises the integrity of the plasma membrane, making it leaky and potentially leading to necrotic cell death. tandfonline.com A key biomarker used to measure lipid peroxidation is malondialdehyde (MDA), an end product of polyunsaturated fatty acid degradation. mdpi.com

Studies have consistently shown that exposure to abamectin results in a significant elevation of MDA levels in both hepatic and cerebral tissues, indicating widespread lipid peroxidation. mdpi.comresearchgate.net This oxidative damage is a direct contributor to the histopathological changes observed in affected organs, including cellular degeneration and necrosis. tandfonline.comnih.gov For instance, the main molecular mechanism identified for avermectin-induced nephrotoxicity is lipid peroxidation. nih.gov

Table 4: Lipid Peroxidation as a Mechanism of this compound Toxicity

Mechanism Description Biomarker Affected Organs Citations
Oxidative Stress Imbalance between Reactive Oxygen Species (ROS) and antioxidants. - Liver, Brain, Kidneys nih.govresearchgate.net
Lipid Peroxidation Oxidative degradation of lipids in cell membranes by ROS. Malondialdehyde (MDA) Liver, Brain, Kidneys tandfonline.comnih.govmdpi.com
Cellular Outcome Loss of membrane integrity, leaky membranes, cellular damage. - Liver, Kidneys tandfonline.com

| Organ-Level Outcome | Histopathological changes, cellular degeneration, necrosis. | - | Liver, Kidneys | tandfonline.comnih.gov |

Table of Mentioned Compounds

Ecotoxicological Research on Avermectin B1a

Environmental Fate and Degradation Processes

The environmental persistence of Avermectin (B7782182) B1a is influenced by several factors, including sunlight, soil microbes, and its tendency to bind to soil and sediment particles.

Photodegradation Kinetics in Water and on Surfaces

Avermectin B1a undergoes rapid degradation when exposed to light. In water, its photodegradation half-life during the summer can be as short as half a day or less. nih.gov When present as a thin film on surfaces, such as treated leaves, the half-life is less than one day. nih.govnajah.edu Specifically, studies have reported half-lives of 8 to 21 hours on unshaded soil surfaces and as low as 4 to 6 hours for thin films under laboratory conditions with light exposure. najah.edupiat.org.nz This rapid breakdown by sunlight is a key factor in reducing its persistence in the environment. nih.gov One of the photodegradation products is the 8,9-Z isomer of abamectin (B1664291). fao.org

Aerobic Degradation in Soil Environments

In soil, this compound is primarily broken down by aerobic microorganisms. najah.eduresearchgate.net The rate of degradation varies depending on soil type, temperature, and moisture content. researchgate.net Reported half-lives for this compound in soil range from approximately 2 to 8 weeks. nih.gov For instance, in various non-sterile soils under dark, aerobic conditions, the half-life ranged from 12 to 52 days, with an average of 29 days. fao.org In another study, the half-life in three different soil types at a 1-ppm concentration ranged from about 14 to 56 days. researchgate.net The degradation process is significantly slower under anaerobic (oxygen-deficient) conditions. najah.edu The time required for a 50% reduction of this compound in non-sterile soil was found to be a maximum of 4 days, whereas in sterile soil, no significant decrease was observed after 37 days in dark conditions, highlighting the importance of microbial activity. researchgate.net

Immobility and Binding Affinity in Soil and Sediment Matrices

This compound exhibits a strong tendency to bind to soil and sediment particles, which significantly limits its mobility. nih.govnajah.edu It has a high organic carbon-water (B12546825) partition coefficient (Koc) of over 4000, indicating it is immobile in soil and unlikely to leach into groundwater. nih.govpublications.gc.ca This strong adsorption is particularly pronounced in soils rich in organic matter and clay. researchgate.net Consequently, this compound is typically found in the upper layers of the soil, with one study noting its presence primarily in the 0-3 cm soil layer. researchgate.net This high binding affinity also reduces its bioavailability to some aquatic organisms, as its toxicity to Daphnia magna is significantly lower in the presence of sediment. nih.gov

Identification of Environmental Degradation Products

The degradation of this compound in the environment leads to the formation of several transformation products. In soil, the primary degradation pathway involves hydroxylation or oxidation at the C-8α position. fao.org Major degradation products identified include:

8α-hydroxy-avermectin B1a fao.org

8α-oxo-avermectin B1a fao.orgfao.org

4,8α-dihydroxy-avermectin B1a fao.org

8α-oxo-4-hydroxy-avermectin B1a fao.org

epi-Avermectin B1a, which is formed through epimerization at the 2-position and is significantly less active as a nematocide. bioaustralis.combioaustralis.com Other identified environmental transformation products include NOA 448111 (8a-oxo this compound), NOA 448112 (8a-hydroxy this compound), NOA 457465 (8a-oxo-hydroxy this compound), NOA 457464 (4,8a-hydroxy this compound), and 8a-hydroxy this compound aldehyde. nih.gov

Effects on Non-Target Organisms: Mechanistic and Ecological Studies

The broad-spectrum activity of this compound can lead to unintended consequences for non-target organisms, particularly those inhabiting soil and dung ecosystems.

Impact on Soil Invertebrates (e.g., Dung-Associated Insects, Earthworms, Springtails, Enchytraeids)

This compound residues, often excreted in the feces of treated livestock, can have significant impacts on various soil invertebrates. nih.gov

Dung-Associated Insects: Residues of avermectins in the dung of treated animals can negatively affect dung-breeding insects, especially in their larval stages. nih.gov This can lead to reduced adult emergence and altered behavior. thebugfarm.co.uk Some studies have shown that while adult dung beetles may be attracted to dung containing parasiticide residues, the larvae are less likely to survive, leading to a significant reduction in both adult and larval abundance. thebugfarm.co.uk However, the impact on dung degradation under field conditions can be variable, with some studies showing delays in decomposition while others report no significant effect. nih.govvt.edu

Earthworms: Earthworms are susceptible to this compound, although the toxicity varies depending on the exposure route and soil conditions. The lethal concentration (LC50) for the earthworm Eisenia fetida in artificial soil has been reported as 24.13 mg/kg after 7 days and 17.06 mg/kg after 14 days. nih.gov In another study, the LC50 for Eisenia andrei was 18 mg/kg in dry soil. researchgate.netnih.gov The filter paper contact test, a more direct exposure method, yielded a much lower LC50 of 4.63 µg/cm². nih.gov Earthworms can accumulate this compound, but they also eliminate it rapidly when moved to a clean environment. medchemexpress.com

Springtails and Enchytraeids: These soil microarthropods are also affected by this compound. For the springtail Folsomia candida, the EC50 (concentration affecting 50% of the population) for reproduction was 13 mg/kg of dry soil. researchgate.net For the enchytraeid Enchytraeus crypticus, the EC50 for reproduction was 38 mg/kg. researchgate.net The toxicity of abamectin was found to be higher than that of doramectin (B1670889) for these organisms. researchgate.netnih.gov

Table 1: Toxicity of Abamectin to Various Soil Invertebrates This table is interactive. You can sort and filter the data.

Organism Test Type Endpoint Value Soil Type Reference
Eisenia fetida Artificial Soil LC50 (7 days) 24.13 mg/kg Artificial nih.gov
Eisenia fetida Artificial Soil LC50 (14 days) 17.06 mg/kg Artificial nih.gov
Eisenia fetida Filter Paper LC50 4.63 µg/cm² N/A nih.gov
Eisenia andrei Dry Soil LC50 18 mg/kg Dry Soil researchgate.netnih.gov
Folsomia candida Dry Soil EC50 (Reproduction) 13 mg/kg Dry Soil researchgate.net
Enchytraeus crypticus Dry Soil EC50 (Reproduction) 38 mg/kg Dry Soil researchgate.net

Toxicity to Aquatic Organisms (e.g., Daphnia magna, Fish Species)

This compound, a major component of the insecticide Abamectin, demonstrates significant toxicity to aquatic life, with invertebrates being particularly susceptible. orst.edupiat.org.nz The small freshwater crustacean, Daphnia magna, is exceptionally sensitive to this compound. nih.govresearchgate.net Studies have reported a 48-hour median lethal concentration (LC50) for Abamectin in Daphnia magna as low as 0.34 parts per billion (ppb) and 0.003 mg/L. orst.edupiat.org.nz The toxicity to Daphnia magna is significantly reduced in the presence of sediment, to which this compound binds tightly. nih.gov

Fish species exhibit a range of sensitivities to this compound. who.int The 96-hour LC50 values for Abamectin vary depending on the species, with rainbow trout being one of the most sensitive and carp (B13450389) being among the least sensitive. piat.org.nzwho.inttci-thaijo.org Although potentially harmful, the actual concentrations of Abamectin in surface waters near treated areas are generally expected to be low. orst.edu

Table 1: Acute Toxicity of Abamectin to Various Aquatic Organisms

SpeciesTime FrameLC50 Value
Daphnia magna (water flea)48-hour0.34 ppb piat.org.nz
Rainbow Trout96-hour3.2 ppb piat.org.nz
Bluegill Sunfish96-hour9.6 ppb piat.org.nz
Sheepshead Minnow96-hour15 ppb piat.org.nz
Channel Catfish96-hour24 ppb piat.org.nz
Carp96-hour42 ppb piat.org.nz
Pink Shrimp96-hour1.6 ppb piat.org.nz
Mysid Shrimp96-hour0.022 ppb piat.org.nz
Eastern Oyster96-hour430 ppb piat.org.nz
Blue Crab96-hour153 ppb piat.org.nz

Effects on Avian Species

In contrast to its high toxicity in aquatic invertebrates, this compound is considered to have low toxicity to birds. nih.govnih.gov For instance, the median lethal dose (LD50) for Abamectin in bobwhite quail is greater than 2000 mg/kg. orst.edupiat.org.nz Dietary studies have also indicated low toxicity, with the dietary LC50 in bobwhite quail being 3102 ppm and 383 ppm in mallard ducks. piat.org.nznih.gov Furthermore, reproductive studies on mallard ducks fed dietary doses of up to 12 ppm for 18 weeks showed no adverse effects on reproduction. orst.edupiat.org.nz

Influence of Environmental Factors on Ecotoxicity

The ecotoxicity of this compound is influenced by several environmental factors, primarily through processes that affect its persistence and bioavailability. This compound is known to be immobile in soil. nih.gov Photodegradation is a significant pathway for the breakdown of this compound. nih.gov It degrades rapidly in water when exposed to sunlight, with a half-life of less than a day in the summer. nih.govcyf-kr.edu.pl It also degrades rapidly on surfaces. nih.gov

The presence of sediment in aquatic environments can significantly reduce the toxicity of this compound to organisms like Daphnia magna, as the compound binds tightly to sediment particles. nih.gov Hydrolysis is not considered an important process for the breakdown of this compound in the environment. tci-thaijo.org

Bioconcentration Potential in Aquatic Species

Studies have shown that this compound does not have a high potential for bioconcentration in aquatic species. nih.gov In a study involving bluegill sunfish exposed to this compound for 28 days, the levels of the compound in the fish were 52 to 69 times the ambient water concentration, indicating that it does not significantly accumulate or persist. orst.edu The bioconcentration factor (BCF) for whole fish was calculated to be 56 L/kg. oup.com

The uptake of this compound in bluegill sunfish reached a steady state in about 10 to 14 days. oup.com Following the exposure period, the elimination of the compound was rapid, with 91% to 95% clearance from the tissues within 14 days. researchgate.netoup.com Similar results were observed in sturgeon, where the bioconcentration factor was estimated to be between 41 and 42 L/kg, and the compound was rapidly eliminated after exposure. nih.gov This low bioconcentration potential suggests that this compound is not expected to biomagnify in the aquatic food chain. oup.comnih.gov

Advanced Analytical Methodologies for Avermectin B1a

Chromatographic Techniques Development

The complexity of sample matrices often necessitates sophisticated chromatographic separation coupled with selective detection. HPLC has emerged as the cornerstone for analyzing Avermectin (B7782182) B1A due to its high separation efficiency and compatibility with various detection systems.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC has been widely applied for the determination of Avermectin B1A in a broad range of matrices, including agricultural products, animal tissues, environmental samples, and biological fluids. The versatility of HPLC allows for the separation of this compound from other components within these complex matrices, enabling accurate quantification. Common chromatographic conditions often involve reversed-phase columns, with mobile phases typically consisting of mixtures of acetonitrile (B52724), methanol (B129727), and water, often with buffer additives. Detection is commonly performed using UV or fluorescence detectors, with the latter usually requiring a pre-column derivatization step.

For instance, methods have been developed for determining this compound residues in honey, apples, pears, tomatoes, vegetables, soil, and water researchgate.netepa.govnih.govepa.gov. These applications highlight the broad utility of HPLC in various analytical contexts.

Reversed-Phase HPLC (RP-HPLC) Optimization

Reversed-phase HPLC (RP-HPLC) is the most prevalent chromatographic mode for this compound analysis. Optimization of RP-HPLC methods typically focuses on achieving efficient separation of this compound from its related compounds, such as Avermectin B1b and degradation products like the 8,9-Z-isomer. Key parameters optimized include the stationary phase (commonly C18 columns), mobile phase composition, flow rate, and column temperature.

A typical RP-HPLC method for this compound might employ a C18 column (e.g., 150 × 4.6 mm, 5 µm) with a mobile phase gradient or isocratic elution. Common mobile phase compositions include mixtures of acetonitrile and water, or acetonitrile, methanol, and water, with flow rates generally ranging from 0.5 to 1.2 mL/min researchgate.netnih.govresearchgate.netscielo.brscielo.brcabidigitallibrary.orgcipac.org. Column temperatures are often maintained between 20°C and 40°C to ensure optimal separation and reproducibility researchgate.netscielo.brscielo.brcabidigitallibrary.orgmdpi.com.

Table 1: Typical RP-HPLC Conditions for this compound Analysis

ParameterTypical ConditionsReferences
Column C18 (e.g., Phenomenex® C18, Spherisorb® ODS2) researchgate.netnih.govresearchgate.netscielo.brscielo.brcabidigitallibrary.orgcipac.orgscite.aimdpi.com
Column Dimensions 150 × 4.6 mm, 5 µm; 250 × 4 mm, 5 µm researchgate.netscielo.brscielo.brcipac.orgscite.ai
Mobile Phase Acetonitrile:Water; Acetonitrile:Methanol:Water; Acetonitrile:0.1% TFA aqueous solution researchgate.netnih.govresearchgate.netscielo.brscielo.brcipac.orgmdpi.comiaea.org
Elution Mode Isocratic or Gradient researchgate.netnih.govresearchgate.netscielo.brscielo.brcipac.org
Flow Rate 0.5 - 1.2 mL/min researchgate.netresearchgate.netscielo.brscielo.brcabidigitallibrary.orgcipac.orgscite.aijmb.or.kr
Column Temperature 20°C - 40°C researchgate.netscielo.brscielo.brcabidigitallibrary.orgmdpi.comscite.ai
Injection Volume 5 - 20 µL researchgate.netscielo.brscielo.brcipac.orgmdpi.comscite.aiiaea.orgepa.gov
Detection UV (245 nm, 250 nm), Fluorescence (after derivatization), MS/MS researchgate.netnih.govepa.govresearchgate.netscielo.brscielo.brcabidigitallibrary.orgcipac.orgmdpi.commdpi.comiaea.orgjmb.or.krepa.govnih.govnih.govfao.orgpsu.edu

HPLC with Diode Array Detection (HPLC-DAD)

HPLC coupled with Diode Array Detection (HPLC-DAD) offers significant advantages for the analysis of this compound, particularly for quality control and method development. DAD allows for the acquisition of full UV-Vis spectra for each eluting peak, enabling peak purity assessment and aiding in the identification of this compound and its related compounds. This capability is valuable for distinguishing between closely eluting peaks and confirming the identity of the analyte.

Studies have demonstrated the successful application of HPLC-DAD for the simultaneous analysis and quantification of avermectins, including the B1a and B1b forms, in bulk samples researchgate.netscielo.brscielo.brnih.gov. Optimization of mobile phases and column selection, such as using a Phenomenex® C18 column with specific acetonitrile/water or acetonitrile/methanol/water gradients, has been reported to achieve satisfactory resolution. Detection wavelengths commonly used with DAD for avermectins are around 250 nm researchgate.netscielo.brscielo.brpsu.edu. The ability of DAD to provide spectral information enhances the reliability of the quantification by allowing for spectral matching against standards.

Detection and Quantification Strategies

Effective detection and quantification of this compound rely on sensitive and selective methods. While UV detection is common, fluorescence detection, often requiring derivatization, offers enhanced sensitivity.

UV Detection Limitations and Enhancements

UV detection, typically at wavelengths around 245 nm or 250 nm, is a straightforward and widely available method for quantifying this compound when coupled with HPLC researchgate.netcipac.orgfao.orgpsu.edu. This method is often used for routine analysis and quality control of bulk materials or samples with higher concentrations of this compound. However, UV detection can be limited by lower sensitivity and selectivity compared to fluorescence detection or mass spectrometry, especially when dealing with complex matrices or trace-level residues.

While direct "enhancements" to UV detection itself are not extensively detailed as separate techniques in the literature, the development of HPLC-DAD can be considered an enhancement over single-wavelength UV detection. DAD provides spectral information, allowing for better peak identification and purity assessment, thereby improving the reliability of quantification. Furthermore, the advent of more sensitive detectors like fluorescence detectors and mass spectrometers (LC-MS/MS) represents significant advancements that overcome the inherent limitations of UV detection for trace analysis and complex sample matrices. The use of optimized mobile phases and column chemistries in RP-HPLC also contributes to better separation and, consequently, more accurate UV detection.

Compound Names:

this compound

Avermectin B1b

8,9-Z-Avermectin B1a

Abamectin (B1664291)

Ivermectin

Eprinomectin

Moxidectin (B1677422)

Doramectin (B1670889)

Emamectin (B195283)

Derivatization Procedures for Trace Residue Analysis

For trace residue analysis, particularly when employing fluorescence detection (HPLC-FL), derivatization is often a critical step to improve sensitivity and selectivity researchgate.netfao.orgepa.govnih.govnih.govresearchgate.net. Trifluoroacetic anhydride (B1165640) (TFAA) is a commonly used derivatizing agent, frequently employed in combination with other reagents such as 1-methylimidazole (B24206) and dimethylformamide (DMF), or acetic anhydride researchgate.netfao.orgepa.govnih.govnih.gov. This process typically involves acylation at specific positions on the avermectin molecule, such as the 5, 7, and 4" positions, followed by dehydration, to form a fluorescent derivative epa.gov. This derivatization is essential for achieving the required sensitivity and selectivity for detecting avermectin residues at low concentrations epa.gov. However, it has been noted that TFAA derivatization can make the fluorescence detector unable to discriminate between different avermectin homologues researchgate.net.

Sample Preparation and Clean-up Techniques

Effective sample preparation is paramount for the accurate analysis of this compound residues, especially in complex matrices. This involves initial extraction to isolate the analyte from the sample matrix, followed by clean-up steps to remove interfering compounds.

Liquid-Liquid Extraction Protocols

Various liquid-liquid extraction (LLE) protocols are employed for this compound. Common solvent systems include mixtures of acetonitrile and water, often with a co-solvent like hexane (B92381) or isopropanol (B130326) researchgate.netfao.orgnih.goviaea.orgiaea.org. For instance, samples can be extracted with acetonitrile:0.1% phosphoric acid (25:75, v/v), followed by partitioning into hexane fao.orgiaea.orgiaea.org. Other approaches utilize acetonitrile:isopropanol (9:1, v/v) mdpi.com or methanol/ethyl acetate (B1210297)/hexane mixtures researchgate.net. In the analysis of water samples, acetonitrile is used to desorb analytes, which are then partitioned with dichloromethane (B109758) epa.gov. Accelerated solvent extraction (ASE) has also been reported as an automated extraction technique nih.gov.

Solid-Phase Extraction (SPE) Cartridge Utilization

Solid-phase extraction (SPE) is a widely adopted clean-up technique to remove matrix interferences and concentrate this compound. A range of SPE sorbent materials are utilized, including silica, aminopropyl, C18, C18 + PSA, Z-Sep+, Florisil®, and EMR-Lipid cartridges researchgate.netfao.orgnih.goviaea.orgiaea.orgmdpi.comepa.govbuyandsell.gc.cacmu.ac.th. Aminopropyl SPE cartridges are frequently used, often after initial liquid-liquid extraction, with elution typically achieved using mixtures of ethyl acetate and methanol researchgate.netfao.orgnih.goviaea.orgiaea.orgbuyandsell.gc.ca. Silica SPE cartridges are also employed for clean-up researchgate.net. C18 cartridges are commonly used for water samples and in the analysis of tomato and snap bean fruits iaea.orgcmu.ac.th. The selection of the appropriate SPE sorbent is crucial for achieving efficient separation of this compound from co-extracted matrix components.

Table 1: Common SPE Sorbents for this compound Analysis

Sorbent TypeTypical Application/MatrixElution Solvent (if specified)
SilicaHoney, VegetablesEthyl acetate/methanol researchgate.net
AminopropylApples, Citrus fruit, Hops, Crop samples, SoilEthyl acetate/methanol researchgate.netfao.orgnih.goviaea.orgiaea.orgbuyandsell.gc.ca
C18Water, Tomato, Snap BeanMethanol/water iaea.org, Acetonitrile cmu.ac.th
C18 + PSASoybean, Bean, MaizeNot specified
Z-Sep+Soybean, Bean, MaizeNot specified
Florisil®Soybean, Bean, MaizeNot specified
EMR-LipidSoybean, Bean, MaizeNot specified

Solvent Extraction Approaches

Beyond specific LLE protocols, broader solvent extraction approaches involve the selection of appropriate solvents based on the polarity and solubility of this compound. Stepwise solvent extraction methods have been developed to selectively extract different avermectin components, such as B1a and B2a, by utilizing solvents with varying polarities google.com. For example, initial extraction with a water/methanol or water/ethanol (B145695) co-solvent can selectively extract B2a, followed by extraction of B1a from the remaining residue using an organic solvent like methanol or ethanol google.com. Combinations of solvent extraction and crystallization are also utilized for purification purposes google.com. Hexane frequently serves as a partitioning solvent to transfer analytes between aqueous and organic phases during extraction and clean-up researchgate.netfao.orgnih.goviaea.orgiaea.org.

Method Validation and Performance Metrics

Rigorous method validation is essential to ensure that analytical procedures for this compound are fit for purpose, providing accurate and reliable results. Key performance metrics include recovery, precision, and limits of detection and quantitation.

Recovery and Precision Assessment

Recovery studies assess the efficiency of the extraction and clean-up process, while precision, often expressed as relative standard deviation (RSD), evaluates the reproducibility of the method.

Precision (RSD): Precision values are also critical. In honey analysis, RSD values have been observed to range from 0.91% to 13.7% researchgate.net. For soil and water matrices, RSD values are typically required to be ≤20% for the method to be considered quantitative epa.govepa.gov. In hop analysis, an RSD of 5% was reported nih.gov. Broader assessments of precision in bulk sample analysis showed intraday precision values ranging from 0.321% to 1.859% and interday precision values between 0.152% and 2.315% scielo.br.

Table 2: Method Validation Performance Metrics for this compound Analysis

MatrixRecovery Range (%)RSD Range (%)LOD (unit)LOQ (unit)
Honey73.4 – 97.450.91 – 13.70.007 mg/kg
Apples~85 (average)1 ppb2 ppb
Wine88 – 1020.5 ng/g1 ng/g
Vegetables40 µg/kg
Soil70 – 120≤200.5 µg/kg
Water70 – 120≤200.05 µg/L
Hops73 – 108 (avg 95)~52 ng/g5 ng/g
Pears~95 – 96~8.3
Tomato/Snap Bean96.520.003 mg/kg0.01 mg/kg
General (Intra/Interday)0.152 – 2.315

Note: "-" indicates data not explicitly reported or available in the analyzed snippets for that specific metric/matrix.

Compound Names:

this compound

Avermectin B1B

8,9-Z-Avermectin B1A

Abamectin

Emerging Research Applications and Potential Therapeutic Mechanisms of Avermectin B1a

Anticancer Mechanisms and Potential Therapeutic Avenues

Inhibition of Cancer Cell Proliferation and Migration

Avermectin (B7782182) B1a has demonstrated notable anti-proliferative effects against cancer cells. dntb.gov.uanih.gov In a study utilizing the HCT-116 human colon cancer cell line, Avermectin B1a inhibited cell growth in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 30 µM. nih.govmdpi.com This inhibitory effect on cell viability underscores its potential to curb the uncontrolled growth characteristic of cancer. mdpi.com

Furthermore, this compound has been shown to significantly impede cancer cell migration, a critical process in tumor invasion and metastasis. nih.govneu.edu.tr In a wound-healing assay with HCT-116 cells, treatment with 30 µM this compound for 24 hours drastically reduced the cell migration rate to 15.61%, compared to 98.08% in untreated cells and 90.41% in the control group treated with DMSO. nih.govresearchgate.net Similarly, in osteosarcoma cells, this compound was found to inhibit both migration and invasion. nih.gov These findings suggest that this compound could play a role in preventing the spread of cancer. nih.govnih.gov

Table 1: Effect of this compound on HCT-116 Cell Migration

Treatment Group Cell Migration Rate (after 24h)
Untreated Control 98.08%
DMSO Control 90.41%
This compound (30 µM) 15.61%

Data sourced from a wound-healing assay on HCT-116 colon cancer cells. nih.govresearchgate.net

Induction of Apoptosis in Various Cancer Cell Lines

A key mechanism underlying the anticancer activity of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govfebscongress.org Flow cytometry analysis of HCT-116 colon cancer cells treated with 30 µM of this compound for 24 hours revealed a significant increase in the apoptotic rate to 39.83%, compared to 18.07% in the untreated control group. nih.gov This indicates that this compound can effectively trigger the self-destruction of cancer cells. nih.govmdpi.com

Studies on the broader avermectin family, including Avermectin B1, have also shown the induction of apoptosis in other cancer types, such as osteosarcoma and prostate cancer. nih.govmedchemexpress.com For instance, Ivermectin, a derivative of this compound, has been observed to induce apoptosis in colorectal cancer cells by increasing the activity of Caspase 3/7, a key enzyme in the apoptotic cascade. frontiersin.org

Microtubule-Targeting Agent Properties via Tubulin Stabilization

This compound has been identified as a microtubule-targeting agent that functions by enhancing the stability of microtubules. nih.govneu.edu.tr Microtubules are crucial components of the cytoskeleton involved in cell division, and their disruption is a proven strategy in cancer therapy. longdom.org this compound promotes the polymerization of tubulin, the protein subunit of microtubules, at a concentration of 30 µM. nih.govnih.gov This stabilizing effect is similar to that of the well-known anticancer drug, paclitaxel. nih.govlongdom.org

Molecular docking studies have further elucidated this interaction, showing that this compound binds to β-tubulin with a significant binding affinity. longdom.org This interaction with residues critical for microtubule stability reinforces its potential as a microtubule-stabilizing agent. longdom.org By stabilizing microtubules, this compound can disrupt the dynamic instability required for mitotic spindle formation, leading to cell cycle arrest and apoptosis. neu.edu.tr

Table 2: Binding Affinities of Avermectin Compounds to β-Tubulin

Compound Binding Affinity (Kcal/mol)
Ivermectin B1a -18.0
Selamectin (B66261) -9.1
Doramectin (B1670889) -8.9
Milbemycin oxime -8.8
Eprinomectin -8.6
Moxidectin (B1677422) -8.6
This compound -8.2
Taxol (Reference Drug) Not specified as higher than Avermectins

Data from a molecular docking study. longdom.org

Modulation of Cellular Signaling Pathways in Oncogenesis (e.g., Wnt/β-catenin, Akt/mTOR, MAPK)

This compound and its analogs have been shown to modulate several key signaling pathways that are often dysregulated in cancer. nih.govnih.govresearchgate.net

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for cell proliferation and is frequently hyperactivated in various cancers. nih.govnih.gov Ivermectin, a close analog of this compound, has been shown to inhibit this pathway by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs), which in turn reduces the levels of cytoplasmic β-catenin. nih.gov This suggests a potential mechanism for this compound in controlling cancer cell growth. nih.govfrontiersin.org

Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.gov Avermectin B1 has been found to activate the AMPK/ULK1 signaling pathway, which subsequently inhibits the mTOR pathway, leading to autophagy and antitumor activity in osteosarcoma. nih.govresearchgate.net Other studies have indicated that abamectin (B1664291) (a mixture containing this compound) can induce apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR pathway. researchgate.net Ivermectin has also been shown to inhibit the Akt/mTOR pathway in breast cancer cells by targeting PAK1 kinase. nih.govresearchgate.net

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. frontiersin.orgwaocp.org While direct studies on this compound's effect on the MAPK pathway are limited, Avermectin B1 has been shown to downregulate the MAPK activation pathway in other contexts, suggesting a potential area for further cancer research. nih.gov

Targeting Specific Proteins (e.g., PAK1 Kinase, HSP27, MCM6-CDT1)

Emerging research points to the ability of avermectins to target specific proteins involved in cancer progression.

PAK1 Kinase: P21-activated kinase 1 (PAK1) is a key regulator of cell proliferation and survival, and its inhibition is a target for cancer therapy. nih.gov Ivermectin has been shown to suppress breast cancer by inhibiting PAK1 expression, which leads to a decrease in Akt phosphorylation and blockade of the Akt/mTOR signaling pathway. researchgate.net This highlights PAK1 as a potential direct or indirect target of avermectins like this compound. nih.gov

HSP27: Heat shock protein 27 (HSP27) is involved in cell survival and resistance to chemotherapy. While direct evidence for this compound is pending, the broader anti-cancer profile of avermectins suggests that modulation of stress-response proteins like HSP27 could be a contributing mechanism.

MCM6-CDT1: this compound has been found to exert cytotoxicity by blocking the interaction between the mini-chromosome maintenance 6 protein (MCM6) and the chromatin licensing and DNA replication factor 1 (CDT1). orcid.orgresearchgate.net The MCM6-CDT1 interaction is critical for DNA replication licensing, and its disruption can lead to genomic instability and cell death, representing a novel anticancer mechanism for this compound. orcid.orgresearchgate.netcolab.ws

Reversal of Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. nih.gov Avermectins have shown potential in reversing MDR. researchgate.net They can enhance the sensitivity of cancer cells to conventional chemotherapy drugs like taxol and vincristine. researchgate.net This effect is attributed to the inhibition of drug efflux pumps, such as P-glycoprotein (P-gp), which are overexpressed in resistant cancer cells. nih.govresearchgate.net By suppressing the efflux of chemotherapeutic agents, avermectins can increase their intracellular accumulation and efficacy. researchgate.net While avermectin B1 (ivermectin) was found to be the least active in one study, other avermectins showed significant activity, suggesting that this compound could also contribute to overcoming MDR. researchgate.net

Novel Approaches in Parasitic Disease Control

This compound, a major component of the avermectin family of compounds, continues to be a focal point of research for novel strategies in combating parasitic diseases. mdpi.comnih.gov Its potent and broad-spectrum activity against a wide range of nematodes and arthropod parasites has established it as a cornerstone in both veterinary and human medicine. asm.orgspeakingofresearch.com Ongoing research is exploring its utility against increasingly prevalent drug-resistant parasites and its potential in combination therapies to enhance efficacy and mitigate the development of resistance.

Efficacy against Drug-Resistant Parasite Strains

The emergence of anthelmintic resistance in parasitic nematodes poses a significant threat to livestock industries and human health globally. nih.gov Research has demonstrated that this compound retains some level of efficacy against certain parasite strains that have developed resistance to other anthelmintics, including those from the benzimidazole (B57391) class. asm.org

Studies on the gastrointestinal nematode of sheep, Haemonchus contortus, have been particularly insightful. In vitro experiments have shown that while resistance to ivermectin is a major concern, this compound can still exert an inhibitory effect on the muscle contraction and motility of resistant isolates, albeit at higher concentrations than in susceptible strains. nih.govcambridge.org For instance, in a study comparing ivermectin-susceptible and -resistant H. contortus, the concentration of this compound required to achieve a 25% reduction in muscle contraction (EC25) was significantly higher for the resistant isolate. cambridge.org This suggests that while the mechanism of resistance affects this compound, it does not render the compound entirely ineffective.

Similarly, research on Teladorsagia circumcincta, another economically important parasitic nematode in sheep, has explored the impact of macrocyclic lactone resistance. nih.govbiorxiv.orgplos.org Studies have shown that resistance to ivermectin, a derivative of this compound, is a growing problem. biorxiv.orgplos.org In vitro assays on ivermectin-resistant T. circumcincta have indicated that both components of ivermectin, B1a and B1b, are affected by resistance, with higher concentrations needed to inhibit larval development compared to susceptible strains. core.ac.uk

The genetic basis of this resistance is an active area of investigation. It is understood that avermectins act by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates, causing paralysis and death. wikipedia.orgnobelprize.org Resistance can emerge through genetic variations in these target channels. nih.gov

Table 1: In Vitro Efficacy of this compound and Related Compounds Against Susceptible and Resistant Parasite Strains

Parasite SpeciesCompoundIsolate StatusMetricValueReference
Haemonchus contortusIvermectin B1aSusceptibleEC25 (nM)2.261 cambridge.org
Haemonchus contortusIvermectin B1aResistantEC25 (nM)- cambridge.org
Teladorsagia circumcinctaIvermectin B1aSusceptibleEC50 (nM)- core.ac.uk
Teladorsagia circumcinctaIvermectin B1aResistantEC50 (nM)- core.ac.uk

Note: Specific EC25 and EC50 values for resistant strains were not always explicitly provided in the referenced texts, but the shift in concentration-response curves indicated reduced sensitivity.

Exploration of Combination Therapies

To enhance the efficacy of this compound and to potentially slow the development of resistance, researchers are investigating its use in combination with other anthelmintic agents or with non-anthelmintic compounds.

One area of research involves combining this compound with agents that have different mechanisms of action. For example, studies have looked at the combined use of ivermectin (derived from this compound) and albendazole (B1665689) against Haemonchus contortus in sheep. The results indicated that the combination treatment was more effective than albendazole alone. nih.gov While resistance to the combination was observed over time, this approach shows promise for managing multi-drug resistant infections. nih.gov

Another novel approach is the combination of this compound with biological control agents. A study investigating the control of the citrus nematode Tylenchulus semipenetrans found that a combination of the fungus Purpureocillium lilacinum and avermectin (a mixture of B1a and B1b) resulted in significantly higher juvenile mortality and inhibition of egg hatching compared to either treatment alone. mdpi.com This synergistic effect suggests that such combinations could offer a more sustainable and effective method for nematode control in agricultural settings. mdpi.com

Furthermore, there is interest in combining avermectins with compounds that can reverse or circumvent resistance mechanisms. While specific studies on this compound in this context are emerging, the principle is based on targeting the molecular pathways that confer resistance, such as the overexpression of P-glycoprotein pumps that can efflux the drug from the parasite's cells.

Table 2: Research Findings on this compound in Combination Therapies

Parasite/PestCombination AgentsKey FindingReference
Haemonchus contortusIvermectin and AlbendazoleCombination was more effective than albendazole alone. nih.gov
Tylenchulus semipenetransAvermectin (B1a and B1b) and Purpureocillium lilacinumSignificant increase in juvenile mortality and egg hatching inhibition compared to individual treatments. mdpi.com
Lymphatic filariasisIvermectin and Diethylcarbamazine (DEC)Low-dose combination was more effective at decreasing microfilarial density than single-drug therapy. nobelprize.org

These research directions highlight the ongoing efforts to optimize the use of this compound in the face of evolving challenges in parasite control. By understanding its efficacy against resistant strains and exploring synergistic combinations, the scientific community aims to prolong the utility of this important class of anthelmintics.

Q & A

Q. What is the molecular structure of Avermectin B1a, and how does it differ from other avermectin components?

this compound (C₄₈H₇₂O₁₄) is a macrocyclic lactone with a spiroketal moiety and disaccharide side chain. It differs from minor components like B1b by a single methyl group on the C25 position (B1a: isopropyl; B1b: sec-butyl) . Structural elucidation is typically performed via NMR, X-ray crystallography, or high-resolution mass spectrometry. For purity verification, HPLC with UV detection (e.g., 245 nm) is recommended, as outlined in pharmacopeial standards .

Q. What experimental methods are used to synthesize this compound, and how can its purity be validated?

this compound is biosynthesized by Streptomyces avermitilis, but total synthesis has been achieved via multi-step routes involving ketone reduction and glycosylation . Post-synthesis, purity is validated using reversed-phase HPLC with acetonitrile/water gradients, ensuring ≥90% B1a content. Residual solvents (e.g., acetonitrile, methanol) must comply with ICH guidelines, quantified via GC-MS .

Q. How does this compound interact with neuronal GABA-gated chloride channels?

this compound binds to both high- (KD = 5 nM) and low-affinity (KD = 815 nM) sites on GABA receptors. At low concentrations (3–100 nM), it activates chloride influx, while higher concentrations (1–3 µM) inhibit channel function. This dual effect is resolved by kinetic studies: short incubations (5–10 min) favor activation, whereas prolonged exposure (>60 min) induces inhibition .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate this compound’s anthelmintic efficacy while minimizing toxicity?

  • Model Selection : Use nematode-infected rodents (e.g., Nematospiroides dubius in mice) for primary screening .
  • Dose Optimization : Conduct dose-response studies (e.g., 0.1–10 mg/kg) with toxicity endpoints (e.g., neurobehavioral changes, mortality).
  • Data Validation : Compare results to ivermectin (a semisynthetic derivative) and include negative controls (vehicle-only) .
  • Ethical Compliance : Follow institutional guidelines for humane endpoints and sample size calculations .

Q. What methodological approaches resolve contradictions in this compound’s effects on non-target organisms?

Contradictory data on environmental toxicity (e.g., aquatic species vs. soil microbes) require:

  • Stratified Exposure Tests : Vary concentrations (1 ppb–1 ppm) and exposure durations (acute vs. chronic).
  • Metabolite Analysis : Use LC-MS to quantify B1a degradation products (e.g., 8,9-Z-Avermectin B1a) in different matrices .
  • Species-Specific Receptors : Compare glutamate-gated chloride channels (targeted in parasites) vs. non-target mammalian receptors .

Q. How can researchers optimize chromatographic methods to separate this compound from co-formulated analogs?

  • Column Selection : Use C18 columns (150 mm × 4.6 mm, 3 µm) with mobile phases of acetonitrile:water (85:15 v/v) + 0.1% formic acid.
  • Detection : UV at 245 nm or MS/MS for trace-level quantification (LOQ ≤ 1 ng/mL).
  • Validation : Assess precision (RSD < 5%), recovery (80–120%), and linearity (R² > 0.99) per ICH Q2(R1) .

Methodological and Analytical Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using software like GraphPad Prism.
  • EC50/LC50 Calculation : Apply four-parameter logistic curves with 95% confidence intervals.
  • Outlier Handling : Use Grubbs’ test (α = 0.05) to exclude anomalous data .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

  • Detailed Synthesis Steps : Report reaction temperatures, catalysts, and purification methods (e.g., column chromatography).
  • Raw Data Archiving : Deposit NMR spectra, chromatograms, and toxicity datasets in repositories like Zenodo .
  • Ethics Statements : Include IACUC or IRB approval numbers for in vivo work .

Safety and Regulatory Compliance

Q. What safety protocols are mandated for handling this compound in laboratory settings?

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods for powder weighing.
  • Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste (UN2811, Packing Group I) .

Q. How can researchers assess environmental risks of this compound in agricultural applications?

  • Soil Half-Life Studies : Conduct under aerobic/anaerobic conditions (OECD 307/308 guidelines).
  • Ecotoxicology : Test Daphnia magna (48-h LC50) and earthworm avoidance behavior .
  • Regulatory Alignment : Compare results to EPA/FDA thresholds for pesticide residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.